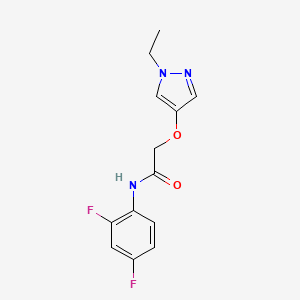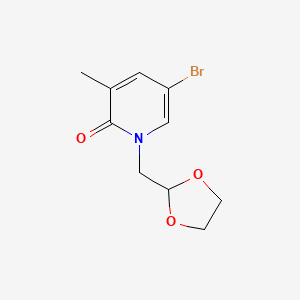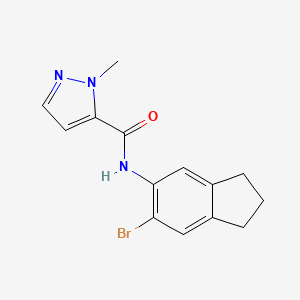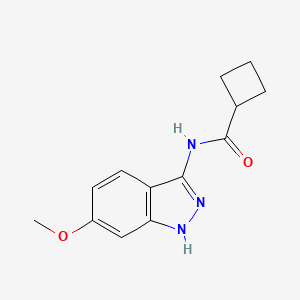![molecular formula C10H8BrF2N3O B7679688 5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7679688.png)
5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of triazole-based compounds that have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole is not fully understood. However, studies have suggested that this compound exerts its cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the activity of certain enzymes involved in DNA replication and repair. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole in lab experiments is its potential as an anticancer agent. This compound has been shown to have cytotoxic effects on various cancer cell lines, making it a promising candidate for further research in the field of cancer therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole. One of the major directions is to further investigate its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, and further research is needed to determine its efficacy in vivo. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, studies could investigate the potential of this compound in other fields, such as anti-inflammatory and antioxidant therapy.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its synthesis method involves a multistep process, and it has been extensively studied for its potential as an anticancer agent. This compound exerts its cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells, and it has several biochemical and physiological effects. While this compound has several advantages for lab experiments, its potential toxicity may limit its use in certain applications. Future research could focus on further investigating its potential as an anticancer agent, optimizing its synthesis method, and exploring its potential in other fields.
Métodos De Síntesis
The synthesis of 5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole can be achieved through a multistep process. The first step involves the reaction of 5-bromo-2,3-difluorophenol with formaldehyde to form the corresponding benzyl alcohol. The benzyl alcohol is then reacted with hydrazine hydrate to form the corresponding hydrazone. Finally, the hydrazone is reacted with methyl isocyanate to form this compound.
Aplicaciones Científicas De Investigación
5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole has been extensively studied for its potential applications in various fields of scientific research. One of its major applications is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Propiedades
IUPAC Name |
5-[(5-bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF2N3O/c1-16-9(14-5-15-16)4-17-8-3-6(11)2-7(12)10(8)13/h2-3,5H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNOYLDYRVEIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)COC2=C(C(=CC(=C2)Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[[6-(hydroxymethyl)-4-oxopyran-3-yl]oxymethyl]benzonitrile](/img/structure/B7679619.png)
![3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide](/img/structure/B7679621.png)
![2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide](/img/structure/B7679632.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679639.png)
![3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole](/img/structure/B7679652.png)
![2-Methoxy-4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzonitrile](/img/structure/B7679665.png)
![1-[4-[(Dimethylamino)methyl]cyclohexyl]-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B7679672.png)

![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]propan-1-ol](/img/structure/B7679687.png)


![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
